molecular formula C7H5ClN2O3S B1373053 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride CAS No. 1240527-07-4

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Cat. No. B1373053
CAS RN: 1240527-07-4
M. Wt: 232.64 g/mol
InChI Key: JGKTYJARBKWGGM-UHFFFAOYSA-N
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Description

“3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1240527-07-4 . It has a molecular weight of 232.65 .


Molecular Structure Analysis

The InChI code for this compound is provided , which can be used to generate its molecular structure. The InChI key is a unique identifier that can be used to search for more information about the compound in chemical databases.

It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Anticancer Agent Development

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride: has been explored for its potential as an anticancer agent. Researchers have designed and synthesized novel oxazolo[5,4-d]pyrimidine derivatives, structurally similar to nucleic purine bases, which exhibit cytotoxic activity against various human cancer cell lines . These compounds have shown inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), a key factor in tumor angiogenesis .

Kinase Inhibition

The compound’s derivatives are potent kinase inhibitors. Kinases are enzymes that play a significant role in the signaling pathways of cells, and their inhibition can disrupt processes like cell growth and proliferation, which are crucial in cancer and other diseases .

VEGFR-2 Inhibition

As mentioned earlier, the derivatives of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride are inhibitors of VEGFR-2. This receptor is instrumental in the process of angiogenesis, the formation of new blood vessels, which is a critical process in cancer progression .

EDG-1 Targeting

EDG-1, or endothelial differentiation gene-1, is another target of the compound’s derivatives. It is involved in cell signaling and has implications in various physiological and pathological processes .

ACC2 Inhibition

The derivatives also target ACC2 (Acetyl-CoA Carboxylase 2), an enzyme involved in fatty acid metabolism. Inhibiting ACC2 can have implications for metabolic disorders and diseases related to lipid metabolism .

Immunomodulation

Some derivatives of the compound have shown immunosuppressive properties. This application could be significant in the development of new therapies for autoimmune diseases, where the immune system attacks the body’s own cells .

Antiviral Research

The structural framework of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is also used in the synthesis of compounds with antiviral properties. This is particularly relevant in the search for treatments against new and emerging viral infections .

Druglikeness and ADME Prediction

In silico analysis of the compound’s derivatives includes predictions of their physicochemical, pharmacokinetic, and pharmacological properties. This helps in assessing the druglikeness and ADME (administration, distribution, metabolism, and excretion) profiles, which are crucial in drug development .

properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c1-4-6-2-5(14(8,11)12)3-9-7(6)13-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKTYJARBKWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240527-07-4
Record name 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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